molecular formula C26H40O10 B210299 Andrographiside CAS No. 82209-76-5

Andrographiside

Cat. No. B210299
CAS RN: 82209-76-5
M. Wt: 512.6 g/mol
InChI Key: VUEPOIYXKZTLMD-JXJPMOHRSA-N
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Description

Andrographiside is a compound that shows protective effects on hepatotoxicity induced in mice by carbon tetrachloride or tert-butylhydroperoxide (tBHP) intoxication . The effects could be due to its glucoside groups .


Synthesis Analysis

The compound is synthesized through the diterpene andrographolide biosynthesis in Andrographis paniculata . The transcriptome analysis revealed that the expression level of genes related to andrographolide biosynthesis pathways was higher in accession IC 520361 as compared to Anand Local .


Molecular Structure Analysis

The molecular structure of Andrographiside has been characterized by spectroscopic techniques and compared with theoretically simulated spectroscopic data . A comprehensive study of the isomerization of natural andrographolide was also conducted, revealing that the cis-conformer is more unstable than the trans-conformer .


Chemical Reactions Analysis

Andrographiside has been analyzed using various techniques such as Spectrophotometry, Chemiluminescence method, Electroanalytical method, Chromatography, and various hyphenated techniques .


Physical And Chemical Properties Analysis

The molecular weight of Andrographiside is 512.59 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

  • Alzheimer's Disease : Andrographolide, a major component of Andrographis paniculata, may protect neuronal PC12 cells from β-amyloid-induced cell death by activating the Nrf2-mediated p62 signaling pathway, suggesting its potential in treating Alzheimer's disease (Gu et al., 2018).

  • Pharmacokinetics and Toxicology : In silico studies on the bioactive compounds of Andrographis paniculata, including andrographiside, indicate potential as effective anti-viral compounds based on drug-likeness scores and ADMET profiles (S. R, 2020).

  • Diabetic Cardiomyopathy : Andrographolide exhibits cardioprotective effects in diabetic cardiomyopathy by suppressing oxidative stress and inflammation through the modulation of the NOX/Nrf2 pathway (Liang et al., 2018).

  • Cancer Therapy : Andrographolide enhances the sensitivity of cancer cells to chemotherapy drugs like doxorubicin by inhibiting the JAK-STAT3 pathway, presenting a potential strategy for cancer treatment (Zhou et al., 2010).

  • Anti-Cancer Activity : The compound inhibits migration and invasion of human colorectal carcinoma cells by down-regulating MMP-7 expression, providing a new mechanism for its anti-cancer activity (Shi et al., 2009).

  • Apoptosis in Cancer Cells : Andrographolide induces apoptosis in human cancer cells through the activation of pro-apoptotic Bcl-2 family members, highlighting its potential as a therapeutic agent in cancer treatment (Zhou et al., 2006).

  • Endothelial Cell Apoptosis : The compound suppresses endothelial cell apoptosis by activating the phosphatidyl inositol-3-kinase/Akt pathway, suggesting its potential in preventing atherosclerosis (Chen et al., 2004).

  • Diabetic Retinopathy : Andrographolide ameliorates diabetic retinopathy by inhibiting retinal angiogenesis and inflammation, indicating its therapeutic potential in this condition (Yu et al., 2015).

  • Neurobiological Effects : ANDRO, a diterpene lactone from Andrographis paniculata, shows neuroprotective, analgesic, and antifatigue effects and has potential applications in cerebral ischemia, Alzheimer's, Parkinson's diseases, multiple sclerosis, and brain cancer (Hossain et al., 2022).

  • Hepatoma Cancer Cells : Andrographolide reduces VEGFA expression in hepatoma cancer cells by inactivating HIF-1α, involving JNK and MTA1/HDCA pathways, offering a potential treatment for hepatoma cancer (Shi et al., 2017).

  • Inflammatory Responses : Andrographolide inhibits inflammatory responses in LPS-stimulated macrophages and murine acute colitis by activating AMPK, suggesting its potential as an anti-inflammatory agent (Kim et al., 2019).

  • Breast Cancer : Andrographolide suppresses breast cancer by inhibiting COX-2 expression and angiogenesis through the inactivation of p300 signaling and VEGF pathway (Peng et al., 2018).

  • Non-Small Cell Lung Cancer : The compound inhibits non-small cell lung cancer cell proliferation by activating the mitochondrial apoptosis pathway and reprogramming host glucose metabolism (Chen et al., 2021).

  • Inflammatory Response in Human Neutrophils : Andrographolide prevents oxygen radical production by human neutrophils, potentially contributing to its anti-inflammatory effect (Shen et al., 2002).

  • Antihepatotoxic Effects : Major diterpenoids from Andrographis paniculata, including andrographiside, exhibit protective effects against hepatotoxicity induced in mice (Kapil et al., 1993).

  • Cisplatin-Induced Apoptosis : Andrographolide sensitizes cancer cells to cisplatin-induced apoptosis by suppressing autophagosome-lysosome fusion (Zhou et al., 2012).

  • Alzheimer’s Disease : Andrographolide ameliorates maltol aluminium-induced neurotoxicity in PC12 cells via regulating p62-mediated Keap1-Nrf2 pathways, suggesting its potential in treating Alzheimer’s disease (Lu et al., 2021).

Future Directions

While the future directions for Andrographiside are not explicitly mentioned in the search results, the wide range of bioactivities exhibited by Andrographolide, including anti-inflammatory, antibacterial, antipyretic, antineoplastic, cardioprotective, hepatoprotective, and hypoglycaemic properties , suggest potential areas for future research and applications.

properties

IUPAC Name

(3E,4S)-3-[2-[(4aS,5R,6R,8aS)-6-hydroxy-5,8a-dimethyl-2-methylidene-5-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethylidene]-4-hydroxyoxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H40O10/c1-13-4-7-18-25(2,15(13)6-5-14-16(28)11-34-23(14)33)9-8-19(29)26(18,3)12-35-24-22(32)21(31)20(30)17(10-27)36-24/h5,15-22,24,27-32H,1,4,6-12H2,2-3H3/b14-5+/t15?,16-,17-,18+,19-,20-,21+,22-,24-,25+,26+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEPOIYXKZTLMD-JXJPMOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(C(C1CCC(=C)C2CC=C3C(COC3=O)O)(C)COC4C(C(C(C(O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]([C@@]([C@H]1CCC(=C)C2C/C=C/3\[C@@H](COC3=O)O)(C)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H40O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Andrographoside

CAS RN

82209-76-5
Record name Andrographoside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082209765
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
367
Citations
SK Seth, S Banerjee, T Kar - Journal of Molecular Structure, 2010 - Elsevier
Crystal and molecular structure of a labdane diterpenoid glucoside, andrographiside (1) is determined from 2D-NMR and X-ray diffraction data. The 2D-NMR study indicates that the …
Number of citations: 28 www.sciencedirect.com
SD Hapuarachchi, Z Ali, N Abe… - Natural Product …, 2013 - journals.sagepub.com
A new flavone glucoside, andrographidine G (1), was isolated from Andrographis paniculata together with 13 known compounds, including flavonoids, diterpenoids, and iridoids. The …
Number of citations: 11 journals.sagepub.com
NTT My, TTH Hanh, PT Cham, NX Cuong… - Phytochemistry …, 2020 - Elsevier
• Two new ent-labdane diterpenoid glucosides, andropaniosides A and B, along with five known analogs, andrographiside, neoandrographolide, andropanoside, 14-deoxy-11,12-…
Number of citations: 16 www.sciencedirect.com
M Jiang, F Sheng, Z Zhang, X Ma, T Gao, C Fu… - Journal of …, 2021 - Elsevier
Ethnopharmacological relevance Andrographis paniculata (Burm.f.) Nees is widely used all over the world, especially in subtropical regions such as India, Thailand, Vietnam, and China…
Number of citations: 57 www.sciencedirect.com
R Patil, V Jain - Journal of Chromatographic Science, 2021 - academic.oup.com
… The aerial parts of the plant contain andrographolide, neoandrographolide, andrographiside 14-deoxyandrographolide, 14-deoxy-11,12-didehydroandrographolide, 14-deoxy-11-…
Number of citations: 15 academic.oup.com
WSD Tan, W Liao, S Zhou, WSF Wong - Biochemical pharmacology, 2017 - Elsevier
… The diterpenes andrographolide, andrographiside and neoandrographolide have been … In comparison with andrographolide, andrographiside and neoandrographolide exhibited …
Number of citations: 153 www.sciencedirect.com
VL Niranjan Reddy, S Malla Reddy… - Natural Product …, 2005 - Taylor & Francis
… spectral values were similar to those of β-D-glucopyronosyl present in the andrographiside . … -deoxyandrographolide and andrographiside that were combined together in the molecule. …
Number of citations: 177 www.tandfonline.com
SK Mishra, NS Sangwan… - Pharmacognosy Reviews, 2007 - researchgate.net
Andrographis paniculata (Burm. f.) Nees (Acanthaceae) is a medicinal plant traditionally used for the treatment of cold, fever, laryngitis and several infectious diseases ranging from …
Number of citations: 292 www.researchgate.net
T MATSUDA, M KUROYANAGI… - Chemical and …, 1994 - jstage.jst.go.jp
The methanol extract of the aerial part of Andrographis paniculata NEES showed potent cell differentiationinducing activity on mouse myeloid leukemia (M1) cells. From the ethyl acetate…
Number of citations: 395 www.jstage.jst.go.jp
R Raghavan, S Cheriyamundath… - Pharmacognosy …, 2018 - phcogrev.com
This review explores the mechanisms of cytotoxic and anti‑inflammatory properties of andrographolide and derivatives of andrographolide in various cell lines. In vitro and in vivo …
Number of citations: 12 www.phcogrev.com

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